molecular formula C15H16N2O3S B10964386 Methyl 3-{[(2-ethylphenyl)carbamoyl]amino}thiophene-2-carboxylate

Methyl 3-{[(2-ethylphenyl)carbamoyl]amino}thiophene-2-carboxylate

Cat. No.: B10964386
M. Wt: 304.4 g/mol
InChI Key: MSJOEFKGKRSNCV-UHFFFAOYSA-N
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Description

Methyl 3-{[(2-ethylanilino)carbonyl]amino}-2-thiophenecarboxylate is an organic compound that features a thiophene ring, an ethylanilino group, and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(2-ethylanilino)carbonyl]amino}-2-thiophenecarboxylate typically involves the reaction of 2-ethylaniline with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methyl chloroformate to yield the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(2-ethylanilino)carbonyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ethylanilino group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-{[(2-ethylanilino)carbonyl]amino}-2-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-{[(2-ethylanilino)carbonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiophene ring and ethylanilino group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-thiophenecarboxylate
  • Methyl 3-sulfonyl amino-2-thiophenecarboxylate
  • Methyl 3-aminosulfonylthiophene-2-carboxylate

Uniqueness

Methyl 3-{[(2-ethylanilino)carbonyl]amino}-2-thiophenecarboxylate is unique due to the presence of the ethylanilino group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

methyl 3-[(2-ethylphenyl)carbamoylamino]thiophene-2-carboxylate

InChI

InChI=1S/C15H16N2O3S/c1-3-10-6-4-5-7-11(10)16-15(19)17-12-8-9-21-13(12)14(18)20-2/h4-9H,3H2,1-2H3,(H2,16,17,19)

InChI Key

MSJOEFKGKRSNCV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2=C(SC=C2)C(=O)OC

solubility

16.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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